(1-Ethanesulfonyl-piperidin-4-yl)-methanol: A Comprehensive Technical Guide for Researchers
(1-Ethanesulfonyl-piperidin-4-yl)-methanol: A Comprehensive Technical Guide for Researchers
CAS Number: 1082811-96-8 Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.29 g/mol
This technical guide provides an in-depth overview of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, analytical characterization, and its potential applications in medicinal chemistry, grounded in established scientific principles.
Introduction and Significance
(1-Ethanesulfonyl-piperidin-4-yl)-methanol belongs to the class of N-sulfonylpiperidines, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a sulfonyl group at the piperidine nitrogen can modulate the compound's polarity, lipophilicity, and metabolic stability, while also providing a key hydrogen bond acceptor.[3] The primary alcohol functionality at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Sulfonylpiperidine derivatives have been explored for a variety of biological activities, including as antibacterial agents that inhibit essential enzymes like thymidylate kinase in Gram-positive bacteria.[4] The structural features of (1-Ethanesulfonyl-piperidin-4-yl)-methanol make it a promising starting material for the development of novel therapeutics.
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of (1-Ethanesulfonyl-piperidin-4-yl)-methanol is crucial for its effective use in synthesis and drug design. While experimental data for some properties are not publicly available, a combination of data from suppliers and computational predictions provides valuable insights.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₁₇NO₃S | ChemScene[1] |
| Molecular Weight | 207.29 | ChemScene[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a melting point of 110 °C.[5] | - |
| Boiling Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a predicted boiling point of 267 to 310 °C.[5] | - |
| Solubility | Soluble in methanol and other polar organic solvents. Solubility in nonpolar solvents is expected to be limited. | General chemical principles[6] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | ChemScene[1] |
| LogP | 0.0404 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis Methodology
The most direct and widely applicable method for the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol is the sulfonylation of the commercially available piperidin-4-ylmethanol with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for (1-Ethanesulfonyl-piperidin-4-yl)-methanol.
Detailed Experimental Protocol
Materials:
-
Piperidin-4-ylmethanol (1.0 eq)
-
Ethanesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidin-4-ylmethanol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA.
-
Slowly add ethanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford (1-Ethanesulfonyl-piperidin-4-yl)-methanol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[7] The predicted ¹H and ¹³C NMR chemical shifts for (1-Ethanesulfonyl-piperidin-4-yl)-methanol in CDCl₃ are provided below.
Caption: Chemical structure of (1-Ethanesulfonyl-piperidin-4-yl)-methanol.
¹H NMR (Predicted):
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δ 3.70-3.85 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, axial).
-
δ 3.50 (d, J=6.0 Hz, 2H): Protons of the hydroxymethyl group (CH₂OH).
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δ 3.00 (q, J=7.4 Hz, 2H): Methylene protons of the ethanesulfonyl group (CH₂SO₂).
-
δ 2.80-2.95 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, equatorial).
-
δ 1.80-1.95 (m, 2H): Equatorial protons on the piperidine ring (C3-H and C5-H).
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δ 1.70-1.80 (m, 1H): Proton at the 4-position of the piperidine ring (C4-H).
-
δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring (C3-H and C5-H).
-
δ 1.30 (t, J=7.4 Hz, 3H): Methyl protons of the ethanesulfonyl group (CH₃).
-
δ 1.60 (br s, 1H): Hydroxyl proton (OH).
¹³C NMR (Predicted):
-
δ 67.5: Carbon of the hydroxymethyl group (CH₂OH).
-
δ 47.0: Carbons of the ethanesulfonyl group (CH₂SO₂).
-
δ 46.5: Carbons on the piperidine ring adjacent to the nitrogen (C2 and C6).
-
δ 39.0: Carbon at the 4-position of the piperidine ring (C4).
-
δ 29.5: Carbons on the piperidine ring (C3 and C5).
-
δ 8.0: Methyl carbon of the ethanesulfonyl group (CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For (1-Ethanesulfonyl-piperidin-4-yl)-methanol, electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺.
Expected Fragmentation Pattern:
-
[M+H]⁺ = 208.1: The protonated molecular ion.
-
Loss of H₂O: A fragment corresponding to the loss of water from the alcohol functionality.
-
Loss of the ethanesulfonyl group: Cleavage of the N-S bond.
-
Cleavage of the piperidine ring: Characteristic fragmentation of the piperidine scaffold.
Applications in Drug Discovery and Medicinal Chemistry
As a functionalized building block, (1-Ethanesulfonyl-piperidin-4-yl)-methanol serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, providing access to a wide array of derivatives.
The N-sulfonylpiperidine moiety is a known pharmacophore in various drug candidates. For instance, derivatives of sulfonylpiperidines have been investigated as inhibitors of carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[8] Furthermore, the piperidine scaffold is a key component of many CNS-active drugs, and modification with a sulfonyl group can fine-tune properties such as blood-brain barrier penetration.
Safety, Handling, and Storage
(1-Ethanesulfonyl-piperidin-4-yl)-methanol should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a versatile and valuable building block for chemical synthesis and drug discovery. Its combination of a functionalizable piperidine core and a modulating ethanesulfonyl group makes it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
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Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
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1-(Ethanesulfonyl)piperidin-4-amine Properties. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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GNPS Library Spectrum CCMSLIB00005768062. (2020). Retrieved from [Link]
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- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
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Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2018). Molecules, 23(10), 2643.
- Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. (1997).
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The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. (n.d.). BYJU'S. Retrieved from [Link]
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(e)-1-benzyl-3-(1-iodoethylidene)piperidine. (n.d.). Organic Syntheses. Retrieved from [Link]
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